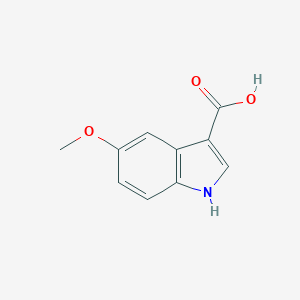

4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

概要

説明

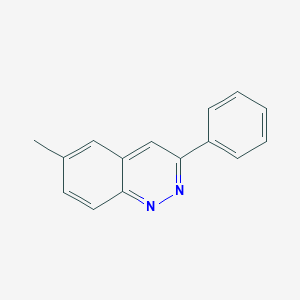

4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, also known as CDKI-71, is a synthetic compound that has gained interest in the scientific community due to its potential as an anticancer agent.

作用機序

4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one inhibits the activity of CDKs by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of target proteins, which are necessary for progression through the cell cycle. 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to be selective for CDK4 and CDK6, which are involved in the G1 phase of the cell cycle.

生化学的および生理学的効果

4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. In addition to its anticancer effects, 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to have anti-inflammatory properties and to protect against neuronal damage.

実験室実験の利点と制限

One advantage of 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is its selectivity for CDK4 and CDK6, which makes it a promising candidate for cancer therapy. However, its potency is relatively low compared to other CDK inhibitors, which may limit its effectiveness. 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is also difficult to synthesize, which may limit its availability for research purposes.

将来の方向性

There are several future directions for research on 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. One area of interest is the development of more potent analogs of 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. Another area of research is the identification of biomarkers that can predict response to 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one treatment. Finally, there is interest in exploring the potential of 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one in combination with other anticancer agents to improve its effectiveness.

科学的研究の応用

4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis, which makes 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one a promising candidate for cancer therapy.

特性

CAS番号 |

13099-57-5 |

|---|---|

製品名 |

4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one |

分子式 |

C11H11ClO |

分子量 |

194.66 g/mol |

IUPAC名 |

4-chloro-2,2-dimethyl-3H-inden-1-one |

InChI |

InChI=1S/C11H11ClO/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12/h3-5H,6H2,1-2H3 |

InChIキー |

OGWNZKBGVWCPHC-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(C1=O)C=CC=C2Cl)C |

正規SMILES |

CC1(CC2=C(C1=O)C=CC=C2Cl)C |

同義語 |

4-CHLORO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)

![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)